molecular formula C20H13N3O2 B1347239 6-Nitro-2,3-diphenylquinoxaline CAS No. 7466-45-7

6-Nitro-2,3-diphenylquinoxaline

Cat. No. B1347239
CAS RN: 7466-45-7
M. Wt: 327.3 g/mol
InChI Key: QSJFEWWENJXUCR-UHFFFAOYSA-N
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Description

6-Nitro-2,3-diphenylquinoxaline is a chemical compound with the molecular formula C20H13N3O2 . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. One method involves the condensation of substituted o-phenylene diamines with benzil . Another method involves the Buchwald–Hartwig amination reaction . A third method involves the reaction of 2,3-dichloroquinoxaline with thiourea .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions and a nitro group attached at the 6 position .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, 2,3-dihydroxyquinoxaline can undergo an electrophilic substitution reaction with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 327.3 g/mol, a computed XLogP3-AA of 4.4, and a topological polar surface area of 71.6 Ų . It also has a density of 1.3±0.1 g/cm³, a boiling point of 483.6±40.0 °C at 760 mmHg, and a flash point of 246.3±27.3 °C .

Scientific Research Applications

Pharmaceutical Applications

Quinoxaline derivatives are known for their pharmaceutical properties, including antibiotic capabilities. Drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox feature quinoxaline structures and are used in the market as antibiotics . The nitro group in 6-Nitro-2,3-diphenylquinoxaline could potentially enhance these properties, making it a candidate for drug development.

Catalysis

Quinoxaline derivatives have been utilized in catalysis, with phosphate-based heterogeneous catalyst fertilizers like mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) being used to prepare such derivatives . The unique structure of this compound may offer specific advantages in catalytic processes.

Material Science

In material science, quinoxaline derivatives can be used as electron withdrawing separators . The presence of a nitro group in this compound could influence its electronic properties, making it useful in the development of new materials with specific electronic characteristics.

Synthesis of Sulfonamides

The synthesis of bioactive sulfonamides can involve quinoxaline derivatives as intermediates . The 6-nitro group on 2,3-diphenylquinoxaline could provide unique reactivity that is beneficial in the formation of these compounds.

Green Chemistry

Quinoxalines can be synthesized by adopting green chemistry principles . The synthesis of this compound could also be optimized to align with environmentally friendly practices.

Safety and Hazards

When handling 6-Nitro-2,3-diphenylquinoxaline, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for the research and development of 6-Nitro-2,3-diphenylquinoxaline and its derivatives could involve the exploration of their potential therapeutic uses, given their diverse biological activities . Additionally, the development of more sustainable and efficient methods for their synthesis could be another area of focus .

properties

IUPAC Name

6-nitro-2,3-diphenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2/c24-23(25)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJFEWWENJXUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322984
Record name 6-nitro-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7466-45-7
Record name 7466-45-7
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Record name 6-nitro-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Diphenyl-6-nitroquinoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was the successful synthesis of 6-nitro-2,3-diphenylquinoxaline confirmed in the study?

A2: The synthesized products, including this compound, were characterized using NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy) techniques []. These analytical methods provide structural information and confirm the identity of the synthesized compound.

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